(3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine
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Overview
Description
(3S,4R)-3-Methyl-2-oxa-8-azaspiro[45]decan-4-amine is a spirocyclic compound that features a unique structural motif
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine can be achieved through various synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires the use of a base such as potassium carbonate and is carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can often be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine products with various alkyl or aryl groups.
Scientific Research Applications
(3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of (3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-Thia-4,8-diazaspiro[4.5]decan-3-one: Known for its anti-ulcer activity.
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: Exhibits significant biological activity.
Uniqueness
(3S,4R)-3-Methyl-2-oxa-8-azaspiro[4.5]decan-4-amine is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen in the spirocyclic ring. This combination of features contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C9H18N2O |
---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(3S,4R)-3-methyl-2-oxa-8-azaspiro[4.5]decan-4-amine |
InChI |
InChI=1S/C9H18N2O/c1-7-8(10)9(6-12-7)2-4-11-5-3-9/h7-8,11H,2-6,10H2,1H3/t7-,8-/m0/s1 |
InChI Key |
QORIMRSQLRAMSF-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@H]1[C@@H](C2(CCNCC2)CO1)N |
Canonical SMILES |
CC1C(C2(CCNCC2)CO1)N |
Origin of Product |
United States |
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